molecular formula C9H4F5NOS B12888951 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole

2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12888951
M. Wt: 269.19 g/mol
InChI Key: CAJWGQVRXFEGNR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethylthio groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a benzo[d]oxazole core. One common method includes the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a precursor for trifluoromethyl radicals. The reaction is often mediated by visible light and an organophotocatalyst such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Nucleophiles such as thiols or amines can react with the trifluoromethylthio group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole core.

Scientific Research Applications

2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
  • 2-(Trifluoromethylthio)benzo[d]thiazole
  • 2-(Difluoromethyl)benzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethyl and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C9H4F5NOS

Molecular Weight

269.19 g/mol

IUPAC Name

2-(difluoromethyl)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NOS/c10-7(11)8-15-4-2-1-3-5(6(4)16-8)17-9(12,13)14/h1-3,7H

InChI Key

CAJWGQVRXFEGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)C(F)F

Origin of Product

United States

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